Stereochemical Purity: D-Enantiomer vs. Racemic Mixture and L-Enantiomer
Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0) is a single enantiomer with a defined D-configuration at the alpha-carbon. This is in contrast to the racemic mixture, Fmoc-N-methyl-DL-phenylalanine (CAS 1362858-91-0), which contains an equal amount of both D- and L- enantiomers, and the L-enantiomer, Fmoc-N-methyl-L-phenylalanine (CAS 77128-73-5). The use of the racemic mixture would result in diastereomeric peptides, complicating purification and analysis [1]. A direct comparison shows the target compound is the D-isomer, while the L-isomer (CAS 77128-73-5) is a distinct compound .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R) configuration (D-enantiomer), single isomer |
| Comparator Or Baseline | Fmoc-N-methyl-DL-phenylalanine (CAS 1362858-91-0) and Fmoc-N-methyl-L-phenylalanine (CAS 77128-73-5) |
| Quantified Difference | Target is the pure D-enantiomer; comparators are either the opposite L-enantiomer or a 50:50 racemic mixture of D- and L-isomers. |
| Conditions | Chiral chromatography or polarimetry |
Why This Matters
For applications where chirality dictates biological activity (e.g., drug-receptor interactions), procurement of the correct, pure enantiomer is non-negotiable; using a racemic mixture or the wrong enantiomer can invalidate experimental results.
- [1] Fmoc-N-methyl-DL-phenylalanine. (n.d.). PubChem. Retrieved April 16, 2026. View Source
